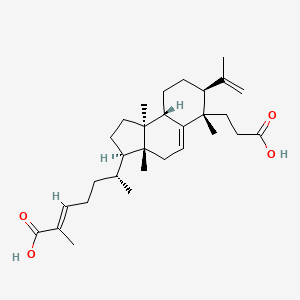
Kadsuracoccinic acid C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kadsuracoccinic acid C is a triterpenoid compound isolated from the medicinal plant Kadsura coccinea. This compound belongs to the lanostane-type triterpenoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory, anti-tumor, and antioxidant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Kadsuracoccinic acid C is typically isolated from the plant Kadsura coccinea through a series of extraction and purification processes. The plant material is first subjected to solvent extraction, often using ethanol or methanol. The crude extract is then fractionated using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate the pure compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for industrial production in the future .
Analyse Des Réactions Chimiques
Types of Reactions: Kadsuracoccinic acid C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Antioxidant Properties
Kadsuracoccinic acid C exhibits significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Research indicates that extracts from Kadsura coccinea can enhance the antioxidant capacity in various biological systems, thereby protecting cells from damage caused by free radicals .
1.2 Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
1.3 Antitumor Activity
The compound has been investigated for its antitumor effects. Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models, suggesting its potential use as a therapeutic agent in oncology .
1.4 Neuroprotective Effects
this compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. It inhibits key enzymes involved in the progression of these diseases, which may offer new avenues for treatment .
Agricultural Applications
2.1 Natural Antibiotic Substitute
In livestock farming, this compound is being explored as a natural alternative to antibiotics. Studies show that supplementation with Kadsura coccinea fruit extract improves growth performance and enhances gut health in broilers by promoting beneficial bacteria while reducing harmful bacteria . This application is particularly relevant given the growing concerns over antibiotic resistance.
2.2 Enhancing Plant Growth
Research indicates that extracts from Kadsura coccinea can promote plant growth and resilience against environmental stressors. The bioactive compounds within the plant enhance nutrient uptake and improve overall plant health, making it valuable for sustainable agriculture practices .
Cosmetic Applications
3.1 Skin Health Benefits
this compound is also being utilized in cosmetic formulations due to its skin-soothing and anti-inflammatory properties. Its incorporation into topical products can help alleviate skin conditions and improve overall skin health .
Case Studies
Mécanisme D'action
The mechanism of action of Kadsuracoccinic acid C involves multiple molecular targets and pathways:
- Anti-inflammatory:
Propriétés
Formule moléculaire |
C30H46O4 |
|---|---|
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
(E,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10+/t20-,22+,23-,25-,28+,29-,30+/m1/s1 |
Clé InChI |
JGNPDWQZTUZFHK-FLBFYCMKSA-N |
SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C |
SMILES isomérique |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C |
SMILES canonique |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C |
Synonymes |
kadsuracoccinic acid C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















